molecular formula C12H17ClN2O2 B7814670 (1S)-2-morpholin-4-yl-2-oxo-1-phenylethylamine hydrochloride CAS No. 802541-92-0

(1S)-2-morpholin-4-yl-2-oxo-1-phenylethylamine hydrochloride

Cat. No.: B7814670
CAS No.: 802541-92-0
M. Wt: 256.73 g/mol
InChI Key: FQCBRONXVDSRJP-MERQFXBCSA-N
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Description

(1S)-2-Morpholin-4-yl-2-oxo-1-phenylethylamine hydrochloride is a chemical compound that features a morpholine ring, a phenyl group, and an amine group

Preparation Methods

The synthesis of (1S)-2-morpholin-4-yl-2-oxo-1-phenylethylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-amino alcohols and α-haloacid chlorides.

    Coupling Reaction: The amino alcohol undergoes a coupling reaction with the α-haloacid chloride to form an intermediate.

    Cyclization: The intermediate is then cyclized to form the morpholine ring.

    Reduction: The final step involves the reduction of the intermediate to yield the desired product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(1S)-2-Morpholin-4-yl-2-oxo-1-phenylethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1S)-2-Morpholin-4-yl-2-oxo-1-phenylethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-2-morpholin-4-yl-2-oxo-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(1S)-2-Morpholin-4-yl-2-oxo-1-phenylethylamine hydrochloride can be compared with other similar compounds, such as:

    Morpholine Derivatives: These compounds share the morpholine ring structure and may have similar chemical properties.

    Phenylethylamine Derivatives: Compounds with a phenylethylamine backbone can exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

(2S)-2-amino-1-morpholin-4-yl-2-phenylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCBRONXVDSRJP-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)[C@H](C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802541-92-0
Record name Ethanone, 2-amino-1-(4-morpholinyl)-2-phenyl-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802541-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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